molecular formula C7H5BrO2 B042806 4-Bromobenzoic acid CAS No. 586-76-5

4-Bromobenzoic acid

Cat. No.: B042806
CAS No.: 586-76-5
M. Wt: 201.02 g/mol
InChI Key: TUXYZHVUPGXXQG-UHFFFAOYSA-N
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Description

4-Bromobenzoic acid is an organic compound with the molecular formula C₇H₅BrO₂. It is a derivative of benzoic acid, where a bromine atom is substituted at the para position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Mechanism of Action

Target of Action

4-Bromobenzoic acid is an organic compound that has been used in various chemical reactions and studies It’s known that benzoic acid derivatives can interact with various biological targets depending on their functional groups .

Mode of Action

It’s known that benzoic acid derivatives can participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . The bromine atom in the this compound molecule can be particularly reactive, making it a useful reagent in organic synthesis .

Biochemical Pathways

It has been used to study the metabolic fate of bromobenzoic acids in rat hepatocytes . This suggests that it may interact with metabolic pathways in the liver.

Pharmacokinetics

It’s known that the physicochemical properties of a compound, such as its molecular weight and solubility, can influence its pharmacokinetics . For instance, this compound has a molecular weight of 201.017 , which is within the range that generally allows for good absorption and distribution in the body.

Result of Action

It’s known that benzoic acid derivatives can have various biological actions, such as antipyretic, antiviral, anti-inflammatory, antiproliferative, anti-malarial, antibacterial, and anti-fungal effects . These effects would be the result of the compound’s interaction with its targets and its influence on biochemical pathways.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the carboxylic acid group in the molecule, which can in turn influence its reactivity and interaction with targets. Additionally, temperature can affect the rate of chemical reactions involving the compound .

Biochemical Analysis

Biochemical Properties

4-Bromobenzoic acid plays a significant role in biochemical reactions, particularly in the study of metabolic processes. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been used to study the metabolic fate of brominated benzoic acids in rat hepatocytes . The interactions of this compound with enzymes such as cytochrome P450 can lead to the formation of metabolites that are detectable in biological samples like urine and bile . These interactions are crucial for understanding the detoxification and metabolic pathways of halogenated aromatic compounds.

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can influence the expression of genes involved in detoxification and stress responses. Studies have shown that exposure to this compound can lead to changes in the activity of enzymes involved in oxidative stress and inflammation . These effects are important for understanding how cells respond to environmental toxins and for developing strategies to mitigate their impact.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, altering their activity and, consequently, the metabolic pathways they regulate. For example, this compound has been shown to inhibit certain cytochrome P450 enzymes, leading to reduced metabolism of other substrates . This inhibition can result in the accumulation of toxic intermediates and affect cellular homeostasis.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term impact on cellular function. Studies have demonstrated that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities . Long-term exposure to this compound in vitro and in vivo can result in cumulative effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. Studies in animal models have shown that high doses of this compound can cause liver and kidney damage, as well as alterations in blood chemistry . These findings highlight the importance of dose-dependent studies to determine the safe and effective use of this compound in research and industrial applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It is primarily metabolized by cytochrome P450 enzymes, which hydroxylate the aromatic ring, leading to the formation of more polar metabolites that can be excreted in urine . These metabolic pathways are crucial for understanding the detoxification processes and potential bioaccumulation of halogenated aromatic compounds.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of transport proteins . Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Oxidation of 4-Bromobenzyl Alcohol: One common method involves the oxidation of 4-bromobenzyl alcohol using oxidizing agents such as Oxone in the presence of acetonitrile.

    Liquid Phase Oxidation of Parabromotoluene: Another method uses parabromotoluene as the starting material, with glacial acetic acid as the solvent and oxygen as the oxidant. The reaction is catalyzed and maintained at a temperature of 75-85°C.

Industrial Production Methods

Industrial production often involves the liquid phase oxidation method due to its high yield and purity. The process is cost-effective and uses readily available raw materials, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 4-Bromobenzoic acid can undergo further oxidation reactions, although it is already in a relatively oxidized state.

    Reduction: It can be reduced to 4-bromobenzyl alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in this compound can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Oxone, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Acetonitrile, glacial acetic acid.

Major Products

    4-Bromobenzyl Alcohol: Obtained through reduction.

    Substituted Benzoic Acids: Formed through substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzoic Acid: Similar structure with a chlorine atom instead of bromine.

    4-Fluorobenzoic Acid: Contains a fluorine atom at the para position.

    4-Iodobenzoic Acid: Iodine atom substituted at the para position.

Uniqueness

4-Bromobenzoic acid is unique due to the specific properties imparted by the bromine atom. Bromine is larger and more polarizable than chlorine and fluorine, which can influence the compound’s reactivity and interactions. Additionally, the bromine atom can participate in specific types of bonding, such as halogen bonding, which can be advantageous in certain chemical and biological applications.

Properties

IUPAC Name

4-bromobenzoic acid
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InChI

InChI=1S/C7H5BrO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)
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InChI Key

TUXYZHVUPGXXQG-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(=O)O)Br
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Molecular Formula

C7H5BrO2
Record name 4-BROMOBENZOIC ACID
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DSSTOX Substance ID

DTXSID7060413
Record name 4-Bromobenzoic acid
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Molecular Weight

201.02 g/mol
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Physical Description

4-bromobenzoic acid appears as colorless to red crystals. (NTP, 1992), Solid; [Merck Index] Colorless to red solid; [CAMEO] Beige powder; [Aldrich MSDS]
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CAS No.

586-76-5
Record name 4-BROMOBENZOIC ACID
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Record name 4-BROMOBENZOIC ACID
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Melting Point

473.9 °F (NTP, 1992)
Record name 4-BROMOBENZOIC ACID
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Synthesis routes and methods I

Procedure details

The test described in Example 1 was repeated using 300 g of p-bromotoluene, 700 g of acetic acid, 50 g of water, 6 g of cobalt acetate tetrahydrate, 5 g of sodium bromide and 5 g of sodium acetate. In a reaction time of 170 minutes, 292.4 g of p-bromobenzoic acid was obtained (80% of the theory).
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5 g
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50 g
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Synthesis routes and methods II

Procedure details

1.1 eq of aqueous NaOH (1 M solution) was added to a solution of methyl 4-bromobenzoate in THF (0.5 M) and the reaction allowed to stir at RT overnight. THF was removed in vacuo and aqueous HCl (6M) was added dropwise to the basic solution at 0° C. to adjust the pH to pH 2. The resultant aqueous mixture was extracted with EtOAc (3×) and then the combined organics were washed with brine, dried over Na2SO4, filtered and the solvent evaporated in vacuo. The title compound was obtained in quantitative yield; MS (ES+) m/z 201 (M+H)+, m/z 203 (M+H)+
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Synthesis routes and methods III

Procedure details

KMnO4 was added in three portions according to the following procedure: KMnO4 (1.515 g, 9.59 mmol) was suspended in water (20 mL). 4-bromotoluene was added dropwise while the reaction stirred vigorously at 60° C. The mixture was allowed to reflux overnight with a loosely placed septum. A second portion of KMnO4 (0.773 g, 4.795 mmol) was added and reaction allowed to continue reflux for 8.5 hr. A final portion of KMnO4 was added and the reaction allowed to reflux for an additional 48 hr, until deemed complete by the consumption of KMnO4 and the formation MnO2. The reaction was filtered under vacuum and precipitate was rinsed with hot water. The aqueous solution was extracted with EtOAc and then acidified to pH 2-3 (as indicated by pH paper). The aqueous layer extracted again with 2× equal volume EtOAc. Pooled organic layers from the second extraction were dried over anhydrous Na2SO4 and evaporated to dryness to afford 4-bromobenzoic acid (0.673 g, 3.3 mmol, 41%). 1H-NMR (CD2Cl2, 500 MHz) δ (ppm): 7.63 (d, J=14.1 Hz, 2H); 7.94 (d, J=17.2 Hz, 2H).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The molecular formula of 4-bromobenzoic acid is C7H5BrO2, and its molecular weight is 201.02 g/mol. [, , ]

A: Researchers commonly use techniques like IR, 1H NMR, 13C NMR, and Mass spectrometry to characterize this compound. These methods provide information about functional groups, proton and carbon environments, and molecular mass, respectively. [, , , , , , ]

A: Studies show this compound exhibits stability across a range of conditions, making it suitable for various applications. For example, it can withstand high temperatures during synthesis processes and remains stable in different solvents. [, , , ]

A: The solubility of this compound varies depending on the solvent. Research indicates that it demonstrates good solubility in solvents like methanol, ethanol, and dichloromethane, enabling its use in various chemical reactions and applications. [, , , ]

A: this compound can act as a starting material or a ligand in various catalytic reactions. For example, it serves as a precursor for synthesizing palladium catalysts used in Suzuki-Miyaura cross-coupling reactions. [, , , ]

A: These reactions are valuable for forming carbon-carbon bonds, leading to the synthesis of various biaryl compounds, including those with potential pharmaceutical applications. This compound often acts as a coupling partner in these reactions. [, , ]

A: Researchers use computational techniques like Density Functional Theory (DFT) calculations to predict molecular properties of this compound and its derivatives. This includes optimizing geometries, understanding electronic structures, and calculating spectroscopic data. []

A: Quantitative Structure-Activity Relationship (QSAR) models correlate the structure of this compound derivatives with their biological activity. This helps researchers predict how structural modifications might affect the compound's potency and selectivity for specific targets. []

A: Studies demonstrate that modifications to the benzene ring or the carboxylic acid group can significantly impact the activity of this compound derivatives. For instance, introducing electron-donating or -withdrawing groups can alter its binding affinity to enzymes. [, , , , ]

A: Research on potato polyphenol oxidase (PPO) inhibition showed that the potency of 4-halobenzoic acids increased with the size of the halogen substituent, with this compound being a more potent inhibitor than 4-chlorobenzoic acid. [] In another study, nematicidal activity against Nacobbus aberrans was enhanced in esters formed by 3β,6β-dihydroxyfuranoeremophil-1(10)-ene and ortho- or para-substituted benzoic acids containing electron-withdrawing groups. []

A: Gas chromatography/mass spectrometry (GC/MS) is a common technique for determining residue concentrations of compounds like brodifacoum, which can be oxidized to this compound for analysis. []

A: Techniques like HPLC coupled with ICP-MS (Inductively Coupled Plasma Mass Spectrometry) are valuable for studying the metabolism and excretion of this compound in biological systems. This allows researchers to track the compound and its metabolites. [, ]

A: Key milestones include the development of efficient synthetic routes for this compound and its derivatives, exploring its utility in various catalytic reactions like Suzuki-Miyaura coupling, and understanding its biological activities, including enzyme inhibition and nematicidal properties. [, , , , , , ]

A: The research spans various disciplines, including organic chemistry, medicinal chemistry, materials science, and environmental science. For example, its use in synthesizing pharmaceuticals, studying enzyme inhibition, developing new materials, and evaluating environmental impact showcases its cross-disciplinary relevance. [, , , , , , ]

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